molecular formula C10H12N6S2 B1584118 4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine CAS No. 69945-13-7

4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine

Cat. No. B1584118
CAS RN: 69945-13-7
M. Wt: 280.4 g/mol
InChI Key: CLAPOZGLYFFUHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule also contains two amine groups and a disulfanyl group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or clothing .

properties

IUPAC Name

4-[(2-amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6S2/c1-5-3-7(15-9(11)13-5)17-18-8-4-6(2)14-10(12)16-8/h3-4H,1-2H3,(H2,11,13,15)(H2,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAPOZGLYFFUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)SSC2=NC(=NC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50317615
Record name 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine

CAS RN

69945-13-7
Record name NSC319117
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Disulfanediylbis(6-methylpyrimidin-2-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50317615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(2-amino-6-methylpyrimidyl) Disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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